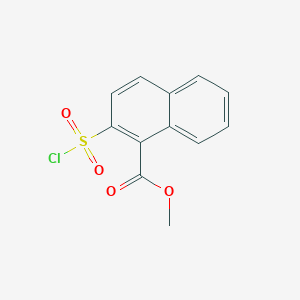![molecular formula C22H30N4O4S B2825821 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 1049469-74-0](/img/structure/B2825821.png)
4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a piperazine ring attached to a methoxyphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Dimethylsulfamoyl Group: This can be achieved by reacting the benzamide with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the benzamide is reacted with a piperazine derivative.
Methoxyphenyl Substitution:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Research: The compound can serve as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: Its unique properties may make it useful in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group may play a role in binding to these targets, while the dimethylsulfamoyl group could influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide include other benzamide derivatives with different substituents. These compounds may share some pharmacological properties but differ in their potency, selectivity, and pharmacokinetics. Examples of similar compounds include:
- 4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-24(2)31(28,29)19-10-8-18(9-11-19)22(27)23-12-13-25-14-16-26(17-15-25)20-6-4-5-7-21(20)30-3/h4-11H,12-17H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSSGKUJUSQJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2825739.png)
![8-(4-fluorophenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2825741.png)

![(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825743.png)
![1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B2825745.png)
![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2825746.png)

![N'-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2825752.png)
![N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2825754.png)

![N-[(1-Methoxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2825756.png)

![N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide](/img/structure/B2825758.png)
![3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2825761.png)
